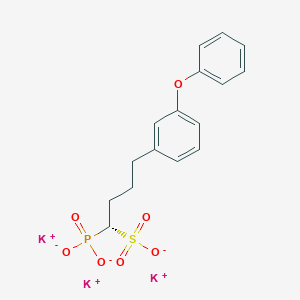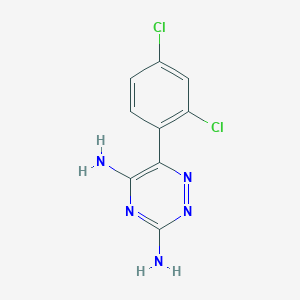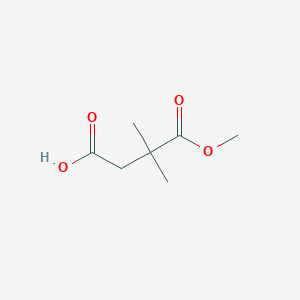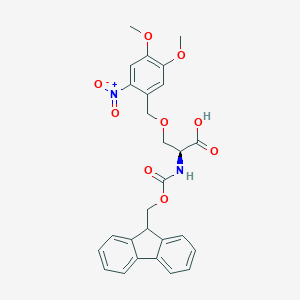![molecular formula C14H11NO B030713 5H,7H-Dibenzo[b,d]azepin-6-ona CAS No. 20011-90-9](/img/structure/B30713.png)
5H,7H-Dibenzo[b,d]azepin-6-ona
Descripción general
Descripción
5H,7H-Dibenzo[b,d]azepin-6-one: is an organic compound with the molecular formula C14H11NO and a molecular weight of 209.25 g/mol . It is a member of the dibenzoazepine family, characterized by a fused tricyclic structure containing nitrogen. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic uses.
Aplicaciones Científicas De Investigación
5H,7H-Dibenzo[b,d]azepin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Target of Action
5H,7H-Dibenzo[b,d]azepin-6-one, also known as 5H-Dibenzo[b,d]azepin-6(7H)-one, is primarily used as an intermediate in the production of γ-secretase inhibitors . γ-Secretase is a multi-subunit protease complex, infamous for its role in producing β-amyloid peptide, a compound involved in Alzheimer’s disease.
Mode of Action
It is known that the compound is used to synthesize γ-secretase inhibitors . These inhibitors work by preventing the γ-secretase complex from cleaving its substrates, thereby reducing the production of β-amyloid peptide.
Biochemical Pathways
The biochemical pathway affected by 5H,7H-Dibenzo[b,d]azepin-6-one is the amyloidogenic processing pathway of the amyloid precursor protein (APP). In this pathway, APP is cleaved by β-secretase and γ-secretase to produce β-amyloid peptide. By inhibiting γ-secretase, the production of β-amyloid peptide is reduced, which is beneficial in the treatment of Alzheimer’s disease .
Result of Action
The primary result of the action of 5H,7H-Dibenzo[b,d]azepin-6-one, through its role in the synthesis of γ-secretase inhibitors, is a reduction in the production of β-amyloid peptide. This can potentially slow the progression of Alzheimer’s disease, as β-amyloid plaques are a major pathological hallmark of this condition .
Análisis Bioquímico
Biochemical Properties
It is known that this compound interacts with various enzymes and proteins in biochemical reactions
Cellular Effects
It is hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5H,7H-Dibenzo[b,d]azepin-6-one at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H,7H-Dibenzo[b,d]azepin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Friedel-Crafts acylation of N-(1,1’-biphenyl-2-yl)glycine derivatives. This reaction requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions .
Industrial Production Methods: Industrial production of 5H,7H-Dibenzo[b,d]azepin-6-one follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5H,7H-Dibenzo[b,d]azepin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Comparación Con Compuestos Similares
- 7-Amino-5-methyl-5H,7H-dibenzo[b,d]azepin-6-one
- N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones
Comparison: 5H,7H-Dibenzo[b,d]azepin-6-one is unique due to its specific structural features and the presence of a ketone group at the 6-position. This distinguishes it from its analogs, which may have different substituents or functional groups. For example, N-acyl and N-sulfonyl derivatives exhibit different chemical and biological properties due to the presence of additional functional groups .
Propiedades
IUPAC Name |
5,7-dihydrobenzo[d][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15-14/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENVIBFIIPSBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463718 | |
| Record name | 5H,7H-Dibenzo[b,d]azepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20011-90-9 | |
| Record name | 5H,7H-Dibenzo[b,d]azepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride](/img/structure/B30650.png)

![(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B30665.png)






